![molecular formula C13H23N3O2 B2912044 (E)-N-[3-(Cyclopropylamino)-3-oxopropyl]-4-(dimethylamino)-N-methylbut-2-enamide CAS No. 2411333-23-6](/img/structure/B2912044.png)
(E)-N-[3-(Cyclopropylamino)-3-oxopropyl]-4-(dimethylamino)-N-methylbut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[3-(Cyclopropylamino)-3-oxopropyl]-4-(dimethylamino)-N-methylbut-2-enamide, commonly known as CX-5461, is a small molecule that has been found to have potential anticancer properties. It was first discovered by scientists at the Australian National University in 2006 and has since been the focus of extensive research in the field of oncology.
Mecanismo De Acción
CX-5461 works by selectively inhibiting RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This leads to the disruption of ribosome biogenesis and the induction of nucleolar stress, ultimately resulting in the death of cancer cells. The molecule has been found to be particularly effective against cancer cells that are dependent on ribosome biogenesis for their survival.
Biochemical and Physiological Effects:
CX-5461 has been found to have a number of biochemical and physiological effects. In addition to its anticancer properties, the molecule has been found to have anti-inflammatory and immunomodulatory effects. It has also been found to induce autophagy, a process by which cells recycle their own components in response to stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CX-5461 is its selectivity for cancer cells. This makes it a promising candidate for the development of targeted therapies for various types of cancer. However, the molecule has also been found to have some limitations, including its poor solubility and bioavailability. This has limited its potential as a therapeutic agent and has led to the development of analogs with improved properties.
Direcciones Futuras
There are a number of future directions for research on CX-5461. One area of focus is the development of analogs with improved properties, including increased solubility and bioavailability. Another area of focus is the identification of biomarkers that can be used to predict response to the molecule. This could help to identify patients who are most likely to benefit from treatment with CX-5461. Finally, there is ongoing research into the use of CX-5461 in combination with other anticancer agents, with the goal of improving treatment outcomes for patients with cancer.
Métodos De Síntesis
The synthesis of CX-5461 involves a multi-step process that begins with the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with methylamine to form the intermediate 2-bromo-4,5-dimethoxybenzylamine. This intermediate is then reacted with cyclopropanecarbonyl chloride to form the cyclopropylamino derivative. The final step involves the reaction of the cyclopropylamino derivative with the appropriate enone to form CX-5461.
Aplicaciones Científicas De Investigación
CX-5461 has been found to have potential therapeutic applications in the treatment of various types of cancer, including breast cancer, ovarian cancer, and pancreatic cancer. The molecule works by inhibiting RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This leads to the disruption of ribosome biogenesis and the induction of nucleolar stress, ultimately resulting in the death of cancer cells.
Propiedades
IUPAC Name |
(E)-N-[3-(cyclopropylamino)-3-oxopropyl]-4-(dimethylamino)-N-methylbut-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-15(2)9-4-5-13(18)16(3)10-8-12(17)14-11-6-7-11/h4-5,11H,6-10H2,1-3H3,(H,14,17)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNHJAORDMWCLO-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N(C)CCC(=O)NC1CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N(C)CCC(=O)NC1CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(cyclopropylcarbamoyl)ethyl]-4-(dimethylamino)-N-methylbut-2-enamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.